An In-depth Technical Guide to 2-AminoFluorene-D11: Chemical Properties and Synthesis
An In-depth Technical Guide to 2-AminoFluorene-D11: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthesis of 2-AminoFluorene-D11, a deuterated analog of the well-studied mutagen and carcinogen, 2-aminofluorene (B1664046). This document is intended to serve as a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds for mechanistic studies, metabolic tracking, and as internal standards in analytical assays.
Chemical Properties
Stable isotope-labeled compounds like 2-AminoFluorene-D11 are primarily used in research to trace the metabolic fate of the parent compound and as internal standards for quantitative analysis. Due to the scarcity of specific experimental data for 2-AminoFluorene-D11, the properties of its non-deuterated counterpart, 2-aminofluorene, are provided as a close approximation. The primary difference will be in the molecular weight due to the presence of eleven deuterium (B1214612) atoms.
Table 1: Chemical and Physical Properties of 2-AminoFluorene and 2-AminoFluorene-D11
| Property | 2-AminoFluorene | 2-AminoFluorene-D11 |
| Molecular Formula | C₁₃H₁₁N[1] | C₁₃D₁₁N |
| Molecular Weight | 181.23 g/mol [1][2] | 192.30 g/mol [3] |
| CAS Number | 153-78-6[1] | 347841-44-5 |
| Appearance | White to tan crystalline powder | Not available |
| Melting Point | 124-128 °C | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in alcohol and ether; sparingly soluble in water. | Expected to have similar solubility to 2-aminofluorene. |
| Isotopic Enrichment | Not applicable | ≥98 atom % D |
Synthesis of 2-AminoFluorene-D11
Synthesis of 2-Aminofluorene
The synthesis of 2-aminofluorene is well-established and is typically achieved through the reduction of 2-nitrofluorene (B1194847). A common and efficient method involves the use of a reducing agent such as zinc dust in the presence of a calcium chloride solution in an alcoholic solvent.
Experimental Protocol: Synthesis of 2-Aminofluorene (adapted from Organic Syntheses)
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Preparation of 2-Nitrofluorene: 2-Nitrofluorene can be prepared by the nitration of fluorene (B118485) using nitric acid in glacial acetic acid. The resulting crude product is then purified by crystallization.
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Reduction to 2-Aminofluorene:
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In a round-bottomed flask, a paste of 2-nitrofluorene is made with 78% ethanol (B145695).
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A solution of calcium chloride in water and zinc dust are added to the suspension.
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The mixture is refluxed for two hours.
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The hot solution is filtered to remove zinc dust and zinc oxide.
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The filtrate is poured into water to precipitate 2-aminofluorene as a white, flocculent solid.
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The product is collected by filtration and recrystallized from 50% ethanol to yield purified 2-aminofluorene.
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Deuteration of 2-Aminofluorene
The introduction of deuterium atoms onto the aromatic rings and the amino group can be achieved through hydrogen-deuterium exchange reactions under acidic conditions. Deuterated trifluoroacetic acid (CF₃COOD) is an effective reagent for this purpose.
Proposed Experimental Protocol: Synthesis of 2-AminoFluorene-D11
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Preparation of Deuterated Trifluoroacetic Acid: Deuterated trifluoroacetic acid (CF₃COOD) can be prepared by the reaction of trifluoroacetic anhydride (B1165640) with deuterium oxide (D₂O).
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Hydrogen-Deuterium Exchange:
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2-Aminofluorene is dissolved in deuterated trifluoroacetic acid (CF₃COOD), which serves as both the solvent and the deuterium source.
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The solution is stirred at an elevated temperature (e.g., 80 °C) for a specified period (e.g., 8 hours) to facilitate the exchange of aromatic and amino protons with deuterium.
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The reaction progress and the degree of deuteration can be monitored by techniques such as NMR spectroscopy or mass spectrometry.
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Upon completion, the deuterated product is isolated by neutralization of the acid and extraction with an organic solvent.
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The solvent is removed under reduced pressure to yield 2-AminoFluorene-D11.
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Further purification can be achieved by recrystallization.
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Metabolic Activation of 2-Aminofluorene
2-Aminofluorene is a procarcinogen that requires metabolic activation to exert its genotoxic effects. The metabolic pathway involves a series of enzymatic reactions primarily occurring in the liver, leading to the formation of reactive electrophiles that can bind to DNA, forming adducts and inducing mutations. The deuterated form, 2-AminoFluorene-D11, is a valuable tool for studying these metabolic pathways due to the kinetic isotope effect, which can alter the rate of metabolism at deuterated positions.
The following diagram illustrates the key steps in the metabolic activation of 2-aminofluorene.
Caption: Metabolic activation pathway of 2-aminofluorene.
Experimental Workflows
2-AminoFluorene-D11 is a critical tool in various experimental workflows designed to understand the mechanisms of action of 2-aminofluorene.
Caption: General experimental workflow using 2-AminoFluorene-D11.
This guide provides a foundational understanding of 2-AminoFluorene-D11 for researchers and professionals. While specific experimental data for the deuterated compound remains limited, the provided information on its non-deuterated counterpart, along with proposed synthesis routes and its application in understanding metabolic pathways, serves as a robust starting point for further investigation and use in experimental settings.
